molecular formula C16H16N4O2 B2872876 9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 367907-17-3

9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2872876
CAS No.: 367907-17-3
M. Wt: 296.33
InChI Key: UJLJTWNGARYXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones and their derivatives have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .


Synthesis Analysis

This compound can be synthesized via a three-component reaction of bis (aldehydes) with dimedone and 3-amino-1,2,4-triazole (or 2-aminobenzimidazole) under conventional heating as well as under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by elemental analysis and spectral IR, 1 H NMR and 13 C NMR .


Chemical Reactions Analysis

The compound is part of a novel series of bis (tetrahydro [1,2,4]triazolo [5,1- b ]quinazolin-8-ones) and bis (tetrahydrobenzo [4,5]imidazo [2,1- b ]quinazolinones) containing amide linkages .

Scientific Research Applications

H1-antihistaminic Agents

Research has shown that derivatives of [1,2,4]triazoloquinazoline, such as 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, exhibit significant H1-antihistaminic activity. These compounds have been tested in vivo on guinea pigs and showed to protect against histamine-induced bronchospasm, with certain derivatives demonstrating higher potency and less sedation compared to chlorpheniramine maleate, a standard antihistamine. This indicates their potential as a new class of H1-antihistaminic agents with improved efficacy and safety profiles (Alagarsamy et al., 2009).

Anticancer Activity

Compounds based on triazoloquinazolinone structure have been evaluated for their anticancer activity. Specifically, derivatives have shown potent inhibitory effects on tubulin polymerization and growth in various cancer cell lines. These findings suggest that such compounds could serve as a basis for developing new anticancer therapies focusing on disrupting cell division and inducing apoptosis in cancerous cells (Driowya et al., 2016).

Antimicrobial Applications

A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from compounds similar to the one , have shown promising antimicrobial activity. These synthesized compounds were evaluated for their effectiveness against various bacterial strains, highlighting the potential of triazoloquinazoline derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Antihypertensive Effects

Research into triazolo[5,1-b]quinazolin-9-ones, closely related to the compound , has revealed significant antihypertensive activity in vivo using spontaneously hypertensive rats. These studies indicate the potential of such compounds in managing hypertension, offering a basis for further exploration into their mechanisms of action and therapeutic value (Alagarsamy & Pathak, 2007).

Molecular Docking Studies

Further, studies involving molecular docking and dynamic simulations have highlighted the potential interactions between related compounds and specific proteins, suggesting their utility in targeted therapy. This research demonstrates the compound's ability to inhibit protein activity, which could be leveraged in the development of new treatments for diseases characterized by protein overexpression or malfunction (Wu et al., 2022).

Mechanism of Action

Target of Action

Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to interact with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound’s interaction with its targets results in the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may exert its effects by modulating the activity of these proteins, thereby influencing cellular signaling pathways.

Biochemical Pathways

The compound appears to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have a role in regulating cellular stress responses and apoptosis.

Pharmacokinetics

Similar compounds have been evaluated for their neuroprotective and anti-inflammatory activity

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

IUPAC Name

9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-11-7-5-10(6-8-11)15-14-12(3-2-4-13(14)21)19-16-17-9-18-20(15)16/h5-9,15H,2-4H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJTWNGARYXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.